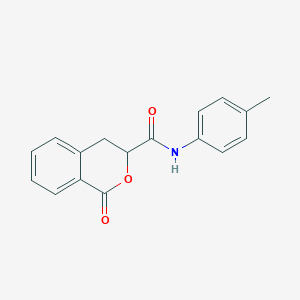
N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-1, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. MI-1 is a member of the isochromanone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer effects.
Aplicaciones Científicas De Investigación
Antiviral and Antiretroviral Activities
Research on compounds with similar structures to N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has shown potential anti-human immunodeficiency virus type 1 (HIV-1) activities. These findings suggest that derivatives of N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide could be explored for their antiviral and antiretroviral properties, especially as non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
Anticonvulsant Properties
The structural investigation and application of enaminones, which share a similarity in their functional groups with the query compound, have been linked to anticonvulsant activities. These studies provide a foundation for considering N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a candidate for further research in the development of new anticonvulsant drugs (Kubicki et al., 2000).
Antimicrobial Applications
Compounds with structural similarities, such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This suggests potential research avenues for N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in antimicrobial applications (Desai et al., 2011).
Advanced Material Development
Research into rigid-rod polyamides and polyimides derived from related compounds points towards the application of N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in the development of new materials with exceptional thermal stability and solubility in polar aprotic solvents. Such materials could be beneficial in high-performance engineering applications (Spiliopoulos et al., 1998).
Cancer Research
The exploration of new chemosensors based on the coumarin fluorophore, which shares structural features with the query compound, for selective detection of metal ions and biomolecules, could be extended to N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. Such chemosensors may be useful in cancer research for detecting metal ion imbalances or in the development of novel diagnostic tools (Meng et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the pathogen’s body, disrupting their normal functions and leading to their death .
Mode of Action
Related compounds have been shown to interfere with the photosynthesis process, suggesting a possible mode of action . This interference could lead to starvation of the organism, thus inhibiting its growth and proliferation .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of effects.
Result of Action
Based on the activities of related compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels, potentially leading to the inhibition of pathogen growth and proliferation .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)17(20)21-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXIZMYPPBPKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322299 |
Source


|
| Record name | N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
CAS RN |
868154-12-5 |
Source


|
| Record name | N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

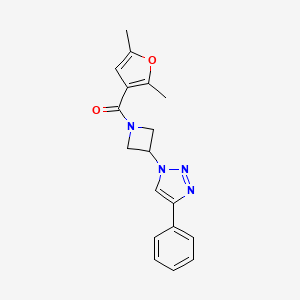
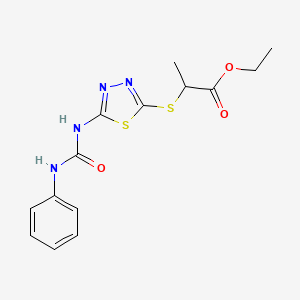

![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)
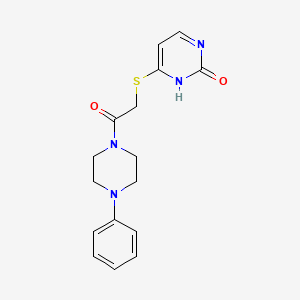



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
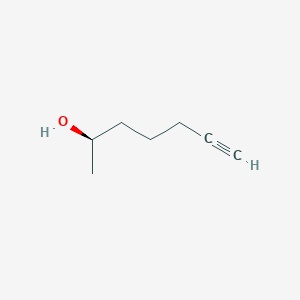
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)